2-(1H-pyrrol-1-yl)benzoic acid
CAS No.: 10333-68-3
Cat. No.: VC20958466
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10333-68-3 |
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Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 2-pyrrol-1-ylbenzoic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14) |
Standard InChI Key | GNWTWXOZRSBCOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 |
Introduction
CHEMICAL STRUCTURE AND PHYSICAL PROPERTIES
2-(1H-pyrrol-1-yl)benzoic acid consists of a benzoic acid molecule with a pyrrole ring attached at the ortho position. The systematic connection between these two functional groups creates a compound with distinctive chemical and physical characteristics.
Basic Identification Data
The compound is characterized by the following properties:
Table 1: Key Physical and Chemical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid
Structural Characteristics
The structural configuration of 2-(1H-pyrrol-1-yl)benzoic acid involves the N-substitution of the pyrrole ring at the ortho position of benzoic acid. This arrangement creates a non-planar geometry due to steric interactions between the pyrrole and benzoic acid moieties . The carboxylic acid group typically exists in its protonated form under standard conditions but can readily deprotonate in basic environments.
SYNTHESIS AND PREPARATION METHODS
The synthesis of 2-(1H-pyrrol-1-yl)benzoic acid can be accomplished through several synthetic routes, with the most common methods involving the direct N-arylation of pyrrole with appropriately functionalized benzoic acid derivatives.
Common Synthetic Routes
One established synthetic pathway involves the reaction of 2-halobenzoic acids (typically 2-bromobenzoic acid or 2-iodobenzoic acid) with pyrrole under copper or palladium catalysis. This N-arylation reaction proceeds through the following general mechanism:
Table 2: Key Parameters for Copper-Catalyzed N-Arylation Synthesis
Alternative Synthetic Approaches
An alternative approach involves the direct functionalization of N-phenylpyrrole derivatives through directed ortho-lithiation followed by carboxylation:
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N-phenylpyrrole is treated with a strong lithiating agent (e.g., n-BuLi) in the presence of a directing group
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The lithiated intermediate is then treated with carbon dioxide
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Acidic workup yields the desired 2-(1H-pyrrol-1-yl)benzoic acid
This method, while less common, offers advantages in certain contexts where the starting N-phenylpyrrole is readily available.
CHEMICAL REACTIVITY PROFILE
The reactivity of 2-(1H-pyrrol-1-yl)benzoic acid is defined by the presence of both the carboxylic acid functionality and the pyrrole heterocycle. These functional groups can participate in various chemical transformations independently or in concert.
Carboxylic Acid Reactivity
The carboxylic acid group exhibits typical reactivity patterns including:
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Esterification reactions with alcohols under acidic conditions or using coupling reagents
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Amide formation with amines using appropriate coupling agents
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Reduction to primary alcohols using strong reducing agents like LiAlH₄
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Decarboxylation under specific conditions, particularly at elevated temperatures
STRUCTURAL ANALOGS AND COMPARATIVE PROPERTIES
2-(1H-pyrrol-1-yl)benzoic acid belongs to a family of compounds featuring N-arylated pyrroles with adjacent functional groups. Comparing this compound with structurally related analogs provides insights into structure-property relationships.
Comparison with Related Pyrrole Derivatives
Table 3: Comparison of 2-(1H-Pyrrol-1-yl)benzoic acid with Related Compounds
ANALYTICAL CHARACTERIZATION
Analytical characterization of 2-(1H-pyrrol-1-yl)benzoic acid typically employs a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of 2-(1H-pyrrol-1-yl)benzoic acid exhibits characteristic signals:
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Carboxylic acid proton: broad singlet at approximately δ 12-13 ppm
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Aromatic protons from the benzoic acid moiety: complex multiplets in the range of δ 7.2-8.2 ppm
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Pyrrole ring protons: typically appearing as two distinct sets of signals around δ 6.2-6.4 ppm (H-3 and H-4) and δ 7.0-7.2 ppm (H-2 and H-5)
The ¹³C-NMR spectrum shows signals corresponding to: -
Carboxylic carbon at approximately δ 170 ppm
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Aromatic carbons in the range of δ 120-140 ppm
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Pyrrole carbons typically appearing between δ 109-122 ppm
Mass Spectrometry
Mass spectrometric analysis of 2-(1H-pyrrol-1-yl)benzoic acid typically reveals:
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Molecular ion peak at m/z 187 corresponding to the molecular formula C₁₁H₉NO₂
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Fragmentation pattern often showing loss of CO₂ (m/z 143)
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Further fragmentation involving cleavage of the N-C bond between the pyrrole and benzoic acid moieties
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